1,3-Dioxolane

Catalog No.
S573493
CAS No.
646-06-0
M.F
C3H6O2
M. Wt
74.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxolane

CAS Number

646-06-0

Product Name

1,3-Dioxolane

IUPAC Name

1,3-dioxolane

Molecular Formula

C3H6O2

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2

InChI Key

WNXJIVFYUVYPPR-UHFFFAOYSA-N

SMILES

C1COCO1

Solubility

13.50 M
Soluble in ethanol, ether, acetone
Miscible in wate

Synonyms

Dioxolane; 1,3-Dioxacyclopentane; 1,3-Dioxolan; Dihydro-1,3-dioxole,; 5-Crown-2; Ethylene Glycol Formal; Formal Glycol; Glycolformal;

Canonical SMILES

C1COCO1

Organic Synthesis:

  • Protecting Group: 1,3-Dioxolane functions as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. This protects the functional groups from unwanted reactions during organic synthesis. The protected group can be later removed under specific conditions to reveal the original functional group. Source: National Center for Biotechnology Information, "Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds": )
  • Building Block: 1,3-Dioxolane serves as a building block in the synthesis of various complex molecules, including natural products, pharmaceuticals, and functional materials. Its unique chemical properties allow for the incorporation of the dioxolane ring into the desired molecules.

Solvent:

  • Polar aprotic solvent: 1,3-Dioxolane acts as a polar aprotic solvent, meaning it has a high dielectric constant but lacks acidic hydrogen atoms. This makes it suitable for dissolving a wide range of polar and nonpolar compounds, finding applications in various synthetic reactions and material science research. Source: PubChem, "1,3-Dioxolane": )

Research on Biological Activity:

  • Antimicrobial properties: Studies have explored the potential antimicrobial properties of 1,3-dioxolane derivatives. Some derivatives have shown promising activity against bacteria and fungi, suggesting their potential for further development as therapeutic agents. Source: National Center for Biotechnology Information, "Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds": )
  • Other potential applications: Research is ongoing to explore other potential applications of 1,3-dioxolane in various fields, including drug delivery, material science, and catalysis.

1,3-Dioxolane is a heterocyclic compound characterized by its five-membered ring structure containing two oxygen atoms at the 1 and 3 positions. Its chemical formula is C3H6O2C_3H_6O_2, and it is classified as an acetal. This compound is colorless and has a pleasant odor, making it useful in various applications. It is fully miscible with water, ether, acetone, and tetrahydrofuran, which enhances its utility as a solvent in organic chemistry .

1,3-Dioxolane is related structurally to tetrahydrofuran (THF), differing by the presence of oxygen atoms replacing methylene groups. The compound can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol, making it a versatile building block in organic synthesis and a protective group for carbonyl compounds .

And extractions .
  • Protecting Group: In organic synthesis, 1,3-dioxolane is commonly used as a protecting group for carbonyl functionalities during multi-step syntheses. This prevents unwanted reactions while other functional groups are modified .
  • Polymer Chemistry: It acts as a comonomer in the production of polyacetals and other polymeric materials due to its ability to form stable linkages within polymer chains .
  • 1,3-Dioxolane derivatives exhibit various biological activities. For example, certain derivatives act as agonists for muscarinic acetylcholine receptors, which are crucial for neurotransmission in the central and peripheral nervous systems . Additionally, some studies suggest that 1,3-dioxolanes may possess antimicrobial properties due to their ability to interact with biological membranes and disrupt cellular processes.

    Research into the biological effects of 1,3-dioxolane is ongoing, with potential implications in drug development and medicinal chemistry.

    The synthesis of 1,3-dioxolane can be achieved through several methods:

    • Acetalization: The most common method involves the reaction of carbonyl compounds (aldehydes or ketones) with ethylene glycol in the presence of an acid catalyst. This method allows for high yields and is widely used in laboratory settings .
    • Lewis Acid Catalysis: A Lewis acid can facilitate the formation of 1,3-dioxolane from ketones and oxiranes under mild conditions. This method is advantageous for synthesizing dioxolanes from complex substrates without significant side reactions .
    • Photochemical Methods: Recent advancements have introduced photochemical techniques that enable acetalization under visible light irradiation, providing an environmentally friendly alternative for synthesizing dioxolanes .

    Interaction studies involving 1,3-dioxolane focus on its behavior in various chemical environments. Research indicates that it can effectively stabilize reactive intermediates during organic transformations. Additionally, studies on its interactions with biomolecules suggest potential pathways for drug delivery systems where dioxolane derivatives could enhance solubility and bioavailability.

    The compound's unique properties allow it to participate in diverse chemical processes while maintaining stability under various conditions. Further investigations into its interactions could lead to new applications in pharmaceuticals and materials science.

    Several compounds share structural similarities with 1,3-dioxolane but differ in their functional properties:

    CompoundStructure TypeKey Characteristics
    DioxaneSaturated six-membered ringMore stable than dioxolanes; used as a solvent
    1,2-DioxolaneAdjacent oxygen atomsPeroxide; less stable than 1,3-dioxolane
    TetrahydrofuranSaturated five-membered ringCommon solvent; lacks oxygen functionality at C-2 position
    5-Methyl-1,3-dioxolane-4-oneBiobased solventEnvironmentally friendly alternative; stable under various conditions

    While these compounds share similar cyclic structures or functional groups with 1,3-dioxolane, each exhibits unique reactivity profiles and applications that distinguish them within organic chemistry. The versatility of 1,3-dioxolane makes it particularly valuable for protecting carbonyl groups and facilitating synthetic pathways that would otherwise be challenging.

    Physical Description

    Dioxolane appears as a clear colorless liquid. Slightly denser than water. Vapors heavier than air.
    Liquid
    Colorless liquid.

    Color/Form

    Water-white liquid

    XLogP3

    -0.4

    Boiling Point

    78.0 °C
    78 °C

    Flash Point

    35 °F (2 °C) (Open cup)

    Vapor Density

    2.6 (Air= 1)

    Density

    1.0600 at 20 °C/4 °C

    LogP

    -0.37 (LogP)
    log Kow = -0.37

    Melting Point

    -95.0 °C
    -95 °C

    UNII

    Y57RBG19JL

    GHS Hazard Statements

    H225: Highly Flammable liquid and vapor [Danger Flammable liquids]

    MeSH Pharmacological Classification

    Mutagens

    Vapor Pressure

    79.00 mmHg
    79 mm Hg at 20 °C

    Pictograms

    Flammable

    Flammable

    Other CAS

    646-06-0

    Wikipedia

    1,3-dioxolane

    Use Classification

    Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

    Methods of Manufacturing

    1,3-Dioxolanes are formed by reacting ethylene glycol with carbonyl compounds ... Acetalization to the cyclic 1,3-dioxolane proceeds more readily than acetal formation from straight-chain alcohols. If water is removed from the reaction mixture, an excellent yield can be obtained. ... 1,3-Dioxolanes can also be formed from ethylene glycol by transacetalization.
    Reaction of formaldehyde with ethylene glycol.

    General Manufacturing Information

    Adhesive manufacturing
    All other basic organic chemical manufacturing
    Paint and coating manufacturing
    Plastic material and resin manufacturing
    Printing ink manufacturing
    Rubber product manufacturing
    Wholesale and retail trade
    1,3-Dioxolane: ACTIVE

    Dates

    Modify: 2023-08-15

    Site-Selective Cu-Catalyzed Alkylation of α-Amino Acids and Peptides toward the Assembly of Quaternary Centers

    Marcos San Segundo, Arkaitz Correa
    PMID: 30320455   DOI: 10.1002/cssc.201802216

    Abstract

    The Cu
    -catalyzed selective α-alkylation of α-amino acid and peptide derivatives with 2-alkyl-1,3-dioxolanes is reported. This oxidative coupling is distinguished by its site-specificity, high diastereoselectivity, and chirality preservation and exhibits absolute chemoselectivity for N-aryl glycine motifs over other amino acid units. Collectively, the method allows for the assembly of challenging quaternary centers, as well as compounds derived from natural products of high structural complexity, which may provide ample opportunities for late-stage functionalization of peptides.


    Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT

    Silvia Franchini, Leda Ivanova Bencheva, Umberto Maria Battisti, Annalisa Tait, Claudia Sorbi, Paola Fossa, Elena Cichero, Simone Ronsisvalle, Giuseppina Aricò, Nunzio Denora, Rosa Maria Iacobazzi, Antonio Cilia, Lorenza Pirona, Livio Brasili
    PMID: 30043643   DOI: 10.4155/fmc-2018-0107

    Abstract

    Targeting 5-HT
    receptor (5-HT
    R) as a strategy for CNS disorders and pain control.
    A series of 1,3-dioxolane-based 2-heteroaryl-phenoxyethylamines was synthesized by a convergent approach and evaluated at α
    -adrenoceptors and 5-HT
    R by binding and functional experiments. Absorption, distribution, metabolism, excretion and toxicity prediction studies were performed to explore the drug-likeness of the compounds.
    The most promising compound, the pyridin-4-yl derivative, emerged as a potent and selective 5-HT
    R agonist (pKi = 9.2; pD2 = 8.83; 5-HT
    /α1 = 135). In vitro it was able to permeate by passive diffusion MDCKII-MDR1 monolayer mimicking the blood-brain barrier and showed promising neuroprotective activity.


    Design, synthesis and evaluation of 2,2-dimethyl-1,3-dioxolane derivatives as human rhinovirus 3C protease inhibitors

    Qiyan Zhang, Ruiyuan Cao, An Liu, Shihai Lei, Yuexiang Li, Jingjing Yang, Song Li, Junhai Xiao
    PMID: 28778471   DOI: 10.1016/j.bmcl.2017.07.049

    Abstract

    The human rhinovirus (HRV) is the most significant cause of the common cold all over the world. The maturation and replication of this virus entirely depend on the activity of a virus-encoded 3C protease. Due to the high conservation among different serotypes and the minimal homology existing between 3C protease and known mammalian enzymes, 3C protease has been regarded as an attractive target for the treatment of HRV infections. In this study, we identified a novel (4R,5R)-N
    -(2-((3-methoxyphenyl)amino)ethyl)-2,2-dimethyl-N
    -(naphthalen-2-yl)-1,3-dioxolane-4,5-dicarboxamide (7a) to be a HRV 3C protease inhibitor via virtual screening. Further research has been focused on the design, synthesis and in vitro biological evaluation of 7a derivatives. The studies revealed that compound 7d has an IC
    value of 2.50±0.7µM against HRV 3C protease, and it thus could serve as a promising compound for the development of novel anti-rhinoviral medicines.


    Phytotoxic dioxolanones are potential virulence factors in the infection process of Guignardia bidwellii

    Iris Buckel, Lars Andernach, Anja Schüffler, Meike Piepenbring, Till Opatz, Eckhard Thines
    PMID: 28827628   DOI: 10.1038/s41598-017-09157-6

    Abstract

    Phytotoxic dioxolanones from Guignardia bidwellii can be described as potential virulence factors which cause the formation of lesions upon an infection by G. bidwellii. The toxin guignardic acid was found in planta of G. bidwellii-infected Vitis vinifera leaves, whereas no phytotoxic dioxolanones were detected in uninfected leaf material. Secondary metabolism analyses of further phytopathogenic fungi from the genus Guignardia led to the observation that all species investigated can produce the phytotoxins known from G. bidwellii. In addition to these studies, it was demonstrated that phenguignardic acid is biosynthetically derived from two molecules of phenylalanine and that phenylalanine is a key precursor in the biosynthesis of the two other phytotoxins - alaguignardic acid and guignardic acid.


    Mild, Redox-Neutral Formylation of Aryl Chlorides through the Photocatalytic Generation of Chlorine Radicals

    Matthew K Nielsen, Benjamin J Shields, Junyi Liu, Michael J Williams, Michael J Zacuto, Abigail G Doyle
    PMID: 28471521   DOI: 10.1002/anie.201702079

    Abstract

    We report a redox-neutral formylation of aryl chlorides that proceeds through selective 2-functionalization of 1,3-dioxolane through nickel and photoredox catalysis. This scalable benchtop approach provides a distinct advantage over traditional reductive carbonylation in that no carbon monoxide, pressurized gas, or stoichiometric reductant is employed. The mild conditions give unprecedented scope from abundant and complex aryl chloride starting materials.


    FINO

    Michael M Gaschler, Alexander A Andia, Hengrui Liu, Joleen M Csuka, Brisa Hurlocker, Christopher A Vaiana, Daniel W Heindel, Dylan S Zuckerman, Pieter H Bos, Eduard Reznik, Ling F Ye, Yulia Y Tyurina, Annie J Lin, Mikhail S Shchepinov, Amy Y Chan, Eveliz Peguero-Pereira, Maksim A Fomich, Jacob D Daniels, Andrei V Bekish, Vadim V Shmanai, Valerian E Kagan, Lara K Mahal, K A Woerpel, Brent R Stockwell
    PMID: 29610484   DOI: 10.1038/s41589-018-0031-6

    Abstract

    Ferroptosis is a non-apoptotic form of regulated cell death caused by the failure of the glutathione-dependent lipid-peroxide-scavenging network. FINO
    is an endoperoxide-containing 1,2-dioxolane that can initiate ferroptosis selectively in engineered cancer cells. We investigated the mechanism and structural features necessary for ferroptosis initiation by FINO
    . We found that FINO
    requires both an endoperoxide moiety and a nearby hydroxyl head group to initiate ferroptosis. In contrast to previously described ferroptosis inducers, FINO
    does not inhibit system x
    or directly target the reducing enzyme GPX4, as do erastin and RSL3, respectively, nor does it deplete GPX4 protein, as does FIN56. Instead, FINO
    both indirectly inhibits GPX4 enzymatic function and directly oxidizes iron, ultimately causing widespread lipid peroxidation. These findings suggest that endoperoxides such as FINO
    can initiate a multipronged mechanism of ferroptosis.


    DioxolaneA3-phosphatidylethanolamines are generated by human platelets and stimulate neutrophil integrin expression

    Maceler Aldrovandi, Christine Hinz, Sarah N Lauder, Helen Podmore, Martin Hornshaw, David A Slatter, Victoria J Tyrrell, Stephen R Clark, Lawrence J Marnett, Peter W Collins, Robert C Murphy, Valerie B O'Donnell
    PMID: 28160743   DOI: 10.1016/j.redox.2017.01.001

    Abstract

    Activated platelets generate an eicosanoid proposed to be 8-hydroxy-9,10-dioxolane A3 (DXA
    ). Herein, we demonstrate that significant amounts of DXA
    are rapidly attached to phosphatidylethanolamine (PE) forming four esterified eicosanoids, 16:0p, 18:0p, 18:1p and 18:0a/DXA
    -PEs that can activate neutrophil integrin expression. These lipids comprise the majority of DXA
    generated by platelets, are formed in ng amounts (24.3±6.1ng/2×10
    ) and remain membrane bound. Pharmacological studies revealed DXA
    -PE formation involves cyclooxygenase-1 (COX), protease-activated receptors (PAR) 1 and 4, cytosolic phospholipase A
    (cPLA
    ), phospholipase C and intracellular calcium. They are generated primarily via esterification of newly formed DXA
    but can also be formed in vitro via co-oxidation of PE during COX-1 co-oxidation of arachidonate. All four DXA
    -PEs were detected in human clots. Purified platelet DXA
    -PE activated neutrophil Mac-1 expression, independently of its hydrolysis to the free eicosanoid. This study demonstrates the structures and cellular synthetic pathway for a family of leukocyte-activating platelet phospholipids generated on acute activation, adding to the growing evidence that enzymatic PE oxidation is a physiological event in innate immune cells.


    Investigation on the Copolymer Electrolyte of Poly(1,3-dioxolane-co-formaldehyde)

    Fengquan Liu, Ting Li, Yujie Yang, Jun Yan, Ning Li, Jinxin Xue, Hong Huo, Jianjun Zhou, Lin Li
    PMID: 32249484   DOI: 10.1002/marc.202000047

    Abstract

    A series of copolymers are prepared via cationic ring-opening polymerization with 1,3-dioxolane (DOL) and trioxymethylene (TOM) as monomers. The crystallization behaviors of the copolymers can be suppressed by adjusting the ratio of DOL/TOM. With LiBF
    as a source for a BF
    initiator, copolymer electrolytes (CPEs) can be prepared in situ inside cells without needing nonelectrolyte catalysts or initiators. The ionic conductivities and Li
    diffusion coefficients (
    ) of the CPEs increase with a decreasing DOL/TOM ratio in a certain range. The CPE with a DOL/TOM ratio of 8/2 has the highest ionic conductivity as well as
    and shows excellent interfacial compatibility with lithium (Li) metal anodes. Li-Li symmetric cells can be uniformly plated/stripped for more than 1200 h. Furthermore, LiFePO
    -Li cells with 8/2-CPE display stable cycling performance for over 400 cycles. This strategy is a promising approach for the preparation of high-performance polymer electrolytes and is sure to promote their application in Li metal batteries.


    Effect of the rigidification of propranolol, a mixed

    S Franchini, C Sorbi, P Linciano, L Brasili, A Tait
    PMID: 30961676   DOI: 10.1691/ph.2019.8878

    Abstract

    Propranolol is a popular β adrenergic antagonists that, together with pindolol, binds also to serotoninergic receptors, namely 5-HT
    . In this work the rigidification of the propranolol structure by locking its hydroxyl group within a 1,3-dioxolane ring was investigated. Constrained derivatives of propranolol were synthesized, fully characterized and tested for their affinity at β-adrenoreceptors and 5-HT
    receptors using radioligand binding assay. The constrained derivatives were inactive, as expected, at β
    adrenergic receptors. Although less expected, these derivatives failed to bind also to 5-HT
    receptors. The rigidification of propranolol is detrimental for 5-HT
    R activity.


    Antiparasitic activity of 1,3-dioxolanes containing tellurium in Trichomonas vaginalis

    Ângela Sena-Lopes, Raquel Nascimento das Neves, Francisco Silvestre Brilhante Bezerra, Mara Thais de Oliveira Silva, Patrick C Nobre, Gelson Perin, Diego Alves, Lucielli Savegnago, Karine Rech Begnini, Fabiana Kommling Seixas, Tiago Collares, Sibele Borsuk
    PMID: 28236702   DOI: 10.1016/j.biopha.2017.01.173

    Abstract

    The increased prevalence of metronidazole-resistant infections has resulted in a search for alternative drugs for the treatment of trichomoniasis. In the present study, we report the preparation and in vitro activity of three 1,3-dioxolanes that contain tellurium (PTeDOX 01, PTeDOX 02, and PTeDOX 03) against Trichomonas vaginalis. Six concentrations of these compounds were analyzed for in vitro activity against ATCC 30236 isolate of T. vaginalis. PTeDOX 01 reported a cytotoxic effect against 100% of T. vaginalis trophozoites at a final concentration of 90μM with an IC
    of 60μM. The kinetic growth curve of trophozoites indicated that PTeDOX 01 reduced the growth by 22% at a concentration of 90μM after an exposure of 12h, and induced complete parasite death at 24h. It induced cytotoxicity of 44% at 90μM concentration but and had no effect in lower concentrations in a culture of CHO-K1 cells. These results confirmed that PTeDOX 01 is an important drug for the treatment of T. vaginalis, and should be evaluated in other infectious agents as well.


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